![molecular formula C12H16N2O B2851232 [5-(propan-2-yloxy)-1H-indol-3-yl]methanamine CAS No. 1369050-01-0](/img/structure/B2851232.png)
[5-(propan-2-yloxy)-1H-indol-3-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Indole derivatives, such as “[5-(propan-2-yloxy)-1H-indol-3-yl]methanamine”, are a class of compounds that have been found in many important synthetic drug molecules . They are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents .
Synthesis Analysis
While specific synthesis methods for “[5-(propan-2-yloxy)-1H-indol-3-yl]methanamine” are not available, similar compounds have been synthesized through various methods. For instance, the total synthesis of an unprecedented indolyl derivative bearing a 1,2-propanediol moiety involved the isomerization of 3-alkoxyindolines through indolenium intermediates .Molecular Structure Analysis
The molecular structure of indole derivatives is generally characterized by a benzopyrrole nucleus, which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature, similar to the benzene ring .Chemical Reactions Analysis
Indole derivatives are known to undergo electrophilic substitution readily due to excessive π-electrons delocalization . Various efforts have been made toward direct oxy-functionalization at C2 or C3 positions in indolines or indoles .Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities.
Mode of Action
The specific interactions and resulting changes would depend on the specific receptors that the compound binds to .
Biochemical Pathways
Indole derivatives are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these activities would depend on the specific pathways involved.
Pharmacokinetics
It is known that the compound is a crystalline substance that is stable under normal temperature and pressure . It has low solubility in water but can dissolve in organic solvents such as ethanol and dichloromethane . These properties could potentially impact the bioavailability of the compound.
Result of Action
It is known that indole derivatives have a broad spectrum of biological activities . The specific effects would depend on the receptors that the compound interacts with and the biochemical pathways it affects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of [5-(propan-2-yloxy)-1H-indol-3-yl]methanamine. For instance, the compound should be stored under inert gas at 2–8 °C . It should also be kept dry, cool, and sealed to avoid contact with oxygen, acids, and bases . These conditions can help maintain the stability of the compound and potentially influence its action and efficacy.
Future Directions
properties
IUPAC Name |
(5-propan-2-yloxy-1H-indol-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-8(2)15-10-3-4-12-11(5-10)9(6-13)7-14-12/h3-5,7-8,14H,6,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBRUKPNAXYEFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)NC=C2CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


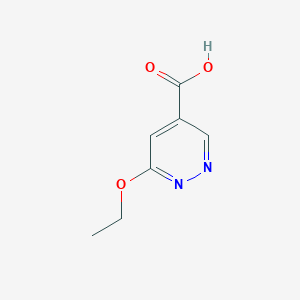
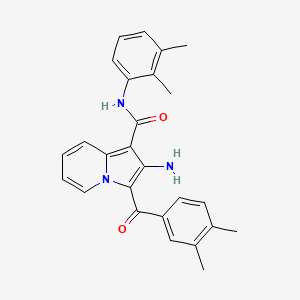
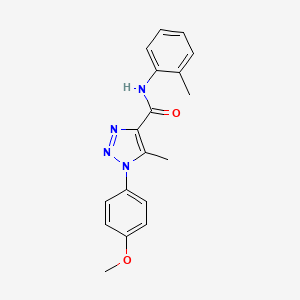
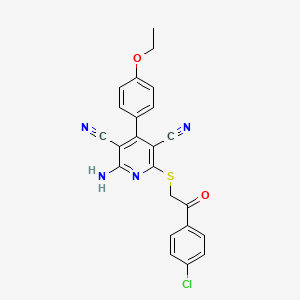
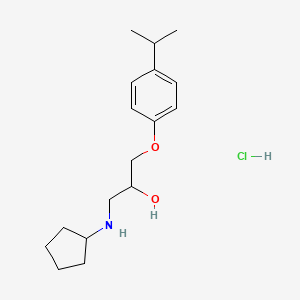
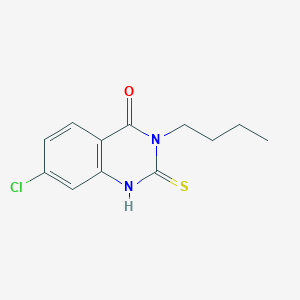
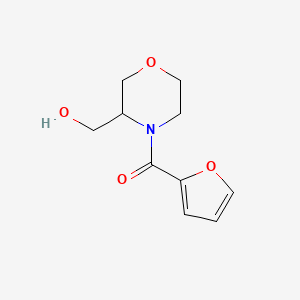

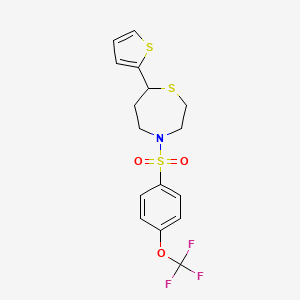
![(3E)-3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2851168.png)
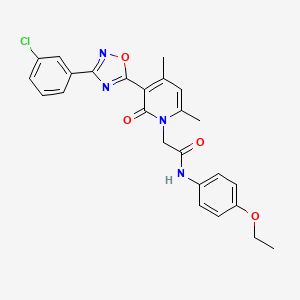
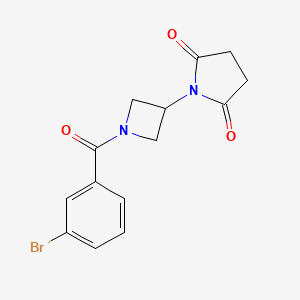
![1-(3-chlorophenyl)-4-(4-fluorophenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2851172.png)